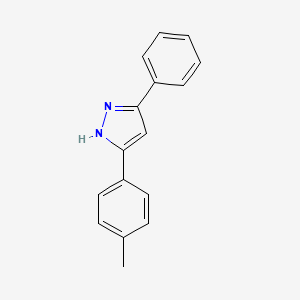

5-Phenyl-3-(p-tolyl)-1H-pyrazole

Descripción general

Descripción

5-Phenyl-3-(p-tolyl)-1H-pyrazole is a useful research compound. Its molecular formula is C16H14N2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Phenyl-3-(p-tolyl)-1H-pyrazole, exhibit potent anticancer properties. A study on similar pyrazole derivatives demonstrated their ability to induce apoptosis in triple-negative breast cancer cells through reactive oxygen species (ROS) generation and caspase activation. Specifically, derivatives showed IC50 values significantly lower than standard chemotherapeutics like Paclitaxel .

Anti-inflammatory Properties

Pyrazole compounds have been recognized for their anti-inflammatory effects. In several studies, derivatives have shown effectiveness as selective cyclooxygenase (COX) inhibitors, with some compounds exhibiting superior activity compared to established anti-inflammatory drugs such as celecoxib and indomethacin . For instance, certain derivatives achieved COX-1 and COX-2 inhibition with IC50 values indicating strong potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. A series of synthesized pyrazole compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) of these compounds were notably low, indicating their potential as effective antimicrobial agents .

Agricultural Applications

Pesticides and Herbicides

Pyrazole derivatives are increasingly being explored as agrochemicals due to their efficacy in pest control. Their application includes use as fungicides and insecticides, where they have shown promising results in inhibiting the growth of harmful pathogens and pests that affect crops. The structural diversity of pyrazoles allows for tailored modifications that enhance their biological activity against specific agricultural threats .

Material Science

Dyes and Pigments

In the textile industry, pyrazole compounds are utilized as dyes due to their vibrant colors and stability. They are particularly effective for dyeing natural fibers such as cotton and silk, as well as synthetic materials. The incorporation of pyrazole into dye formulations has led to improved color fastness and brightness .

Case Studies

Propiedades

Fórmula molecular |

C16H14N2 |

|---|---|

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

5-(4-methylphenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

Clave InChI |

GRHHDIWOOHIBFT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.